REACTION_SMILES
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[CH3:32][CH2:33][OH:34].[ClH:31].[NH2:1][c:2]1[n:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[c:10]2[c:11]1[n:12][c:13]([CH2:27][O:28][CH2:29][CH3:30])[n:14]2[CH2:15][C:16]([CH3:17])([CH3:18])[NH:19][C:20](=[O:21])[O:22][C:23]([CH3:24])([CH3:25])[CH3:26]>>[NH2:1][c:2]1[n:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[c:10]2[c:11]1[n:12][c:13]([CH2:27][O:28][CH2:29][CH3:30])[n:14]2[CH2:15][C:16]([CH3:17])([CH3:18])[NH2:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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CCOCc1nc2c(N)nc3ccccc3c2n1CC(C)(C)NC(=O)OC(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCc1nc2c(N)nc3ccccc3c2n1CC(C)(C)NC(=O)OC(C)(C)C
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Name
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Type
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product
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Smiles
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CCOCc1nc2c(N)nc3ccccc3c2n1CC(C)(C)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |